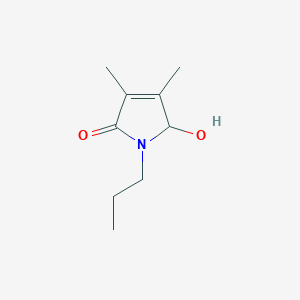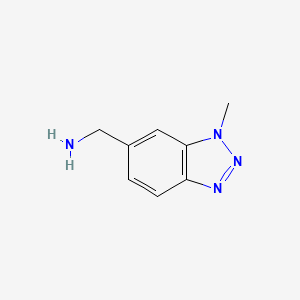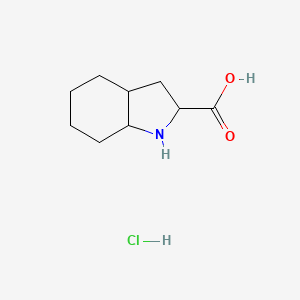
S-(5'-Adenosyl)-L-methionine (chloride dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride): is a biologically significant compound involved in various biochemical processes. It is a derivative of methionine and adenosine, playing a crucial role in methylation reactions within cells. This compound is essential for the synthesis of polyamines, which are vital for cell growth and differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) typically involves the reaction of methionine with adenosine triphosphate (ATP) in the presence of specific enzymes such as methionine adenosyltransferase. The reaction conditions often require a buffered aqueous solution at a physiological pH, with the temperature maintained at around 37°C to mimic cellular conditions .
Industrial Production Methods: Industrial production of S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the enzymes required for the synthesis of the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) undergoes various chemical reactions, including:
Methylation: It acts as a methyl donor in numerous methylation reactions, transferring a methyl group to substrates such as DNA, RNA, proteins, and lipids.
Transmethylation: This reaction involves the transfer of a methyl group from S-(5’-Adenosyl)-L-methionine to an acceptor molecule, forming S-adenosylhomocysteine as a byproduct.
Common Reagents and Conditions: Common reagents used in these reactions include methyltransferases, which catalyze the transfer of methyl groups. The reactions typically occur under physiological conditions, with a pH range of 7.0-7.5 and a temperature of 37°C .
Major Products: The major product formed from the methylation reactions involving S-(5’-Adenosyl)-L-methionine is S-adenosylhomocysteine. This compound is subsequently hydrolyzed to homocysteine and adenosine .
Scientific Research Applications
S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a methyl donor in synthetic organic chemistry to study methylation reactions and their mechanisms.
Biology: The compound is crucial for studying gene expression regulation through DNA and RNA methylation.
Medicine: It is investigated for its potential therapeutic effects in treating liver diseases, depression, and osteoarthritis due to its role in methylation and polyamine synthesis.
Industry: S-(5’-Adenosyl)-L-methionine is used in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) involves its role as a methyl donor in methylation reactions. It interacts with methyltransferases to transfer a methyl group to various substrates, influencing gene expression, protein function, and lipid metabolism. The compound’s molecular targets include DNA, RNA, proteins, and lipids, and it is involved in pathways such as the methionine cycle and polyamine synthesis .
Comparison with Similar Compounds
S-adenosylhomocysteine: A byproduct of methylation reactions involving S-(5’-Adenosyl)-L-methionine.
S-adenosylmethioninamine: A decarboxylated form of S-(5’-Adenosyl)-L-methionine involved in polyamine synthesis.
Uniqueness: S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) is unique due to its dual role as a methyl donor and a precursor for polyamine synthesis. This dual functionality makes it indispensable in various biochemical processes, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H25Cl3N6O5S |
|---|---|
Molecular Weight |
507.8 g/mol |
IUPAC Name |
(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride;dihydrochloride |
InChI |
InChI=1S/C15H22N6O5S.3ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;;;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1H |
InChI Key |
KBAFOJZCBYWKPU-UHFFFAOYSA-N |
Canonical SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12503935.png)
![Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12503943.png)
![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12503949.png)
![N-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503953.png)
![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B12503965.png)


![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503985.png)
![3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12503988.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide](/img/structure/B12503991.png)
![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12504003.png)


![3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12504022.png)
